molecular formula C9H12F2O2 B13891739 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one

4,4-Difluoro-1-oxaspiro[4.5]decan-8-one

Cat. No.: B13891739
M. Wt: 190.19 g/mol
InChI Key: GQENQVWEXZREBQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-oxaspiro[4.5]decan-8-one (CAS 2770344-59-5) is a spirocyclic chemical compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol . This organofluorine compound serves as a versatile and valuable building block in organic synthesis, particularly in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring a spirocyclic scaffold and fluorine atoms, makes it a key intermediate for constructing more complex, biologically active molecules . Researchers utilize this and related spirocyclic frameworks in the design and synthesis of compounds targeting a range of biological pathways . For instance, analogous 1-oxaspiro[4.5]decan-8-one structures have been identified as core templates in the development of potent and selective opioid receptor agonists, such as the U-compounds, which are significant in neuroscience and pain management research . The incorporation of fluorine atoms is a strategic modification in drug design, often undertaken to influence the molecule's metabolic stability, lipophilicity, and binding affinity . This compound is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

4,4-difluoro-1-oxaspiro[4.5]decan-8-one

InChI

InChI=1S/C9H12F2O2/c10-9(11)5-6-13-8(9)3-1-7(12)2-4-8/h1-6H2

InChI Key

GQENQVWEXZREBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C(CCO2)(F)F

Origin of Product

United States

Preparation Methods

Method A: Two-Stage Fluorination Using Diethylaminosulfur Trifluoride and Boron Trifluoride Etherate

Parameter Details
Starting Material Mixture of 8,8-difluoro-1,4-dioxaspiro[4.5]decane and 8-fluoro-1,4-dioxaspiro[4.5]decyl-7-ene
Fluorinating Agents Stage 1: Diethylaminosulfur trifluoride (in dichloromethane, 10–25 °C, 12 h)
Stage 2: Boron trifluoride diethyl etherate and hydrogen fluoride in triethylamine (5–30 °C, 12 h)
Yield 91%
Purity 99.3% (by gas chromatography)
Product Isolation Extraction with dichloromethane, drying, filtration, concentration, and distillation (70–72 °C, 30 mm Hg)
Notes The reaction involves careful temperature control and sequential addition of reagents.

Comparative Summary of Preparation Methods

Method Fluorinating Agent(s) Reaction Conditions Yield (%) Purity/Notes
A Diethylaminosulfur trifluoride + BF3·OEt2 + HF 10–30 °C, 24 h total, multi-step 91 High purity (99.3%), distillation purification
B Morpholinosulfur trifluoride + KMnO4 0–20 °C, 72 h + 24 h oxidation 73 Colourless oil, crystallizes on storage
C (Diethylamino)sulfur trifluoride Room temp, 2 h 60 ~30% impurity, simpler but lower purity
D Aminodifluorosulfinium tetrafluoroborate salts + Et3N·3HF 20 °C, 3 h, inert atmosphere 45–60 Moderate yield, NMR yield determination

Detailed Research Findings and Notes

  • The highest yield and purity were obtained by the two-stage fluorination involving diethylaminosulfur trifluoride followed by boron trifluoride etherate and hydrogen fluoride in triethylamine. This method requires careful control of temperature and sequential reagent addition to avoid side reactions and ensure complete fluorination.

  • Morpholinosulfur trifluoride is effective but requires longer reaction times and an oxidative purification step with potassium permanganate to remove impurities, offering a good balance of yield and product quality.

  • Direct fluorination with (diethylamino)sulfur trifluoride is simpler but leads to significant side products, reducing purity and yield. This method may be suitable for less demanding applications or when further purification steps are feasible.

  • Aminodifluorosulfinium tetrafluoroborate salts provide a mild and controlled fluorination environment with moderate yields. These reagents allow for fluorination under relatively mild conditions, minimizing decomposition but require inert atmosphere and careful workup.

  • The product identity and purity were confirmed by gas chromatography, nuclear magnetic resonance spectroscopy (^1H and ^19F NMR), and mass spectrometry in the referenced studies, ensuring reliable characterization of the synthesized compound.

Chemical Reactions Analysis

4,4-Difluoro-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Scientific Research Applications

4,4-Difluoro-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features and applications of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one with related spirocyclic compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications
This compound Not available C₉H₁₂F₂O₂ ~190 (estimated) Fluorine (4,4), oxolane ring Hypothesized: Pharmaceutical intermediates, fluorinated liquid crystals
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-8 C₈H₁₂O₃ 156.18 Ethylene ketal (dioxolane) Liquid crystals, analgesics, dopamine reuptake probes
1-Benzyl-1-azaspiro[4.5]decan-8-one 1202072-52-3 C₁₆H₂₁NO 243.35 Benzyl, nitrogen (aza) Chemical synthesis; irritant (skin/eye)
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one 702-69-2 C₉H₁₄O₃ 170.21 Methyl group at C7 Research chemical
8-Amino-2-azaspiro[4.5]decan-1-one 1154868-75-3 C₁₁H₁₇F₃N₂O₃ 308.27 Amino, trifluoroacetate Pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : Fluorine atoms in the target compound may increase logP compared to 1,4-Dioxaspiro[4.5]decan-8-one (logP ~1.5 estimated), enhancing membrane permeability in drug candidates.
  • Stability : The ethylene ketal in 1,4-Dioxaspiro[4.5]decan-8-one provides acid resistance, while the oxolane ring in the difluoro compound may offer similar stability with added fluorination benefits .
  • Toxicity : The aza-benzyl derivative exhibits skin/eye irritation (H315, H319) , whereas fluorinated compounds often show altered toxicity profiles due to metabolic inertness.

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